1-(2-Methylcyclopropyl)propan-1-one
Description
1-(2-Methylcyclopropyl)propan-1-one is a cyclopropane-containing ketone with the molecular formula C₇H₁₀O. The compound’s structure features a cyclopropane ring substituted with a methyl group at the 2-position, attached to a propan-1-one moiety. Cyclopropane rings are known to impart unique steric and electronic properties due to their strained geometry, influencing reactivity and stability in synthetic applications.
Properties
IUPAC Name |
1-(2-methylcyclopropyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVFECJNBXXKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylcyclopropyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to form the desired ketone. Another method includes the use of Grignard reagents, where 2-methylcyclopropylmagnesium bromide reacts with propanone under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylcyclopropyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, 1-(2-Methylcyclopropyl)propan-1-ol, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones.
Scientific Research Applications
1-(2-Methylcyclopropyl)propan-1-one is utilized in multiple scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopropyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analogues
The following compounds share structural similarities with 1-(2-methylcyclopropyl)propan-1-one, differing primarily in substituents or ring systems:
Table 1: Key Properties of Cyclopropane-Containing Ketones
Spectral and Physical Property Trends
- Cyclopropane Strain: Cyclopropane rings in compounds like 1-(2-methylcyclopropyl)ethanone contribute to unique FTIR absorptions, particularly C-H stretching (~2994 cm⁻¹) and carbonyl peaks (~1745–1650 cm⁻¹) .
- Substituent Effects : Sulfur-containing groups (e.g., phenylthio in 3t) may shift carbonyl absorption frequencies due to electron-withdrawing effects. Chlorine in 4-chlorophenyl derivatives increases molecular polarity, affecting solubility and chromatographic behavior .
Biological Activity
1-(2-Methylcyclopropyl)propan-1-one, a compound with the molecular formula C₇H₁₄O, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl ring that contributes to its unique reactivity profile. The presence of the ketone functional group allows for specific interactions with biological molecules, influencing various biochemical pathways. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in observed effects such as enzyme inhibition and potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylcyclopropanone | Similar cyclopropyl structure but different functional group arrangement | Moderate enzyme inhibition |
| Cyclopropyl ketone | Shares cyclopropyl ring but lacks methyl group | Limited biological activity |
| Propanone (Acetone) | Lacks cyclopropyl ring | Common solvent with minimal biological activity |
This table illustrates how the structural characteristics of this compound contribute to its distinct biological profile.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Enzyme Interaction : A study examining enzyme inhibition found that derivatives of cyclopropyl ketones could effectively bind to active sites, suggesting a similar potential for this compound .
- Pharmacological Exploration : Research focused on the pharmacological properties highlighted the compound's potential as a building block for new pharmaceutical agents due to its unique reactivity and structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
